![molecular formula C9H13NO2 B3096168 4-Ethoxy-2-methoxyaniline CAS No. 127285-30-7](/img/structure/B3096168.png)
4-Ethoxy-2-methoxyaniline
Overview
Description
Scientific Research Applications
Environmental Remediation
Methoxyanilines, including derivatives similar to 4-Ethoxy-2-methoxyaniline, are aniline derivatives critical for dye and pharmaceutical industries. Their presence in wastewater indicates high toxicity and carcinogenic properties. Research by Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation for the degradation of methoxyanilines using laterite soil as an alternative iron source. This approach demonstrated significant removal of methoxyanilines and chemical oxygen demand (COD), suggesting a potential for treating wastewater containing these toxic chemicals (Chaturvedi & Katoch, 2020).
Synthesis of Biological Compounds
Methoxyaniline derivatives play a crucial role in synthesizing compounds with biological activities, such as kinase inhibitors and potential treatments for various diseases. Johnson et al. (2022) discussed the improved synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a versatile molecule used in creating VEGFR2 inhibitors and other biologically active compounds. This research highlights the importance of these derivatives in drug development and other therapeutic applications (Johnson et al., 2022).
Antimicrobial Activities
A study by Obaleye et al. (2016) on the Zinc(II) complex of meso-Tetraphenylporphyrin with 4-Methoxyaniline revealed antimicrobial activities. The complex showed inhibitory effects against several bacteria and fungi, indicating the potential of methoxyaniline derivatives in developing new antimicrobial agents (Obaleye et al., 2016).
Material Science
In material science, derivatives of methoxyaniline, akin to 4-Ethoxy-2-methoxyaniline, are used in synthesizing nonlinear optical materials and conducting polymers. Yamashiki and Tsuda (2000) investigated the heteroepitaxial growth of nonlinear optical materials, demonstrating the utility of these compounds in advanced material applications (Yamashiki & Tsuda, 2000).
Corrosion Inhibition
Polyaniline and poly(o-methoxyaniline), closely related to 4-Ethoxy-2-methoxyaniline, have been studied for their corrosion inhibition properties on stainless steels. Kilmartin, Trier, and Wright (2002) found that these polymers provide corrosion inhibition in acidic solutions, highlighting an important application in protecting metal surfaces (Kilmartin et al., 2002).
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-2-methoxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMPNQYDAJKFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.